2-Methoxyquinolin-4-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-4-amine hydrochloride typically involves the reaction of 2-methoxyquinoline with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinolin-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with varying properties.
Substitution: The methoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Methoxyquinoline: Shares the quinoline core structure but lacks the amine group.
4-Aminoquinoline: Similar structure but without the methoxy group.
2-Methoxy-4-nitroquinoline: An oxidized derivative with different chemical properties.
Uniqueness: 2-Methoxyquinolin-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Methoxyquinolin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a quinoline ring structure with a methoxy group at the 2-position and an amino group at the 4-position. This unique arrangement contributes to its diverse biological interactions and therapeutic potential. The molecular formula is C_10H_10ClN_2O, with a molecular weight of approximately 216.66 g/mol.
The biological activity of this compound is believed to involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial for various biological pathways, leading to its observed effects.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of this compound. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests reported minimum inhibitory concentrations (MIC) that indicate its potential as an effective antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be further developed as a therapeutic agent for treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against colorectal cancer cells (COLO 205) with an IC50 value of approximately 0.11 μM, which is considerably more potent than many existing treatments.
Case Studies
-
Colorectal Cancer : In a study evaluating the effects on COLO 205 cells, treatment with this compound resulted in:
- Induction of apoptosis.
- Inhibition of cell proliferation.
- Minimal cytotoxicity to normal epithelial cells.
- Mechanistic Studies : Flow cytometry analyses revealed that the compound could induce reactive oxygen species (ROS) generation, contributing to its cytotoxic effects on cancer cells.
Research Findings and Future Directions
Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. Studies are exploring its role in modulating signaling pathways involved in cancer progression and microbial resistance.
Summary of Findings
- Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
- Anticancer Activity : Significant cytotoxicity in colorectal cancer models with promising IC50 values.
- Mechanisms : Involvement of apoptosis and ROS generation in cancer cells.
Properties
IUPAC Name |
2-methoxyquinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOSQHTUAJKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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